N-methylcyclohexanesulfonamide

Description

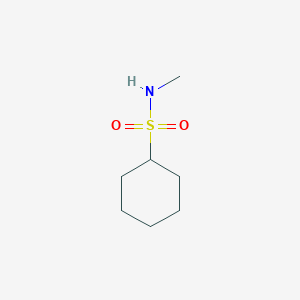

Structure

3D Structure

Properties

IUPAC Name |

N-methylcyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKUGXSDROKLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for N Methylcyclohexanesulfonamide and Analogous Sulfonamides

Established Reaction Pathways for N-methylcyclohexanesulfonamide Synthesis

The traditional and most fundamental approach to synthesizing this compound relies on the robust and well-documented reaction of sulfonyl chlorides with primary amines.

The reaction of a sulfonyl chloride with an amine to form a sulfonamide is a cornerstone of organic synthesis. In the specific case of this compound, the synthesis would involve the reaction of cyclohexanesulfonyl chloride with methylamine (B109427). This nucleophilic substitution reaction proceeds with the lone pair of electrons on the nitrogen atom of methylamine attacking the electrophilic sulfur atom of the cyclohexanesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to yield the final this compound product. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride that is formed as a byproduct.

The general reaction can be depicted as follows:

Cyclohexanesulfonyl chloride + Methylamine → this compound + Hydrochloric acid

This method is widely employed due to its reliability and the ready availability of the starting materials. For instance, a similar reaction between benzenesulfonyl chloride and methanamine yields N-methylbenzenesulfonamide libretexts.org. The Hinsberg test, a classical method to distinguish between primary, secondary, and tertiary amines, is based on this sulfonylation reaction libretexts.orgyoutube.com.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Cyclohexanesulfonyl Chloride | Methylamine | This compound | Hydrochloric Acid |

| Benzenesulfonyl Chloride | Methanamine | N-methylbenzenesulfonamide | Hydrochloric Acid |

Innovative Synthetic Strategies Applicable to Sulfonamide Architectures

While the amination of sulfonyl chlorides remains a prevalent method, ongoing research focuses on developing more sophisticated and efficient synthetic routes for sulfonamides. These innovative strategies often provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Cascade reactions, also known as tandem or domino reactions, offer an efficient means of constructing complex molecules in a single operation by combining multiple bond-forming events. For the synthesis of cyclic sulfonamides, electrooxidative radical cascade cyclization of 1,6-enynes has been demonstrated to produce sulfonamides containing medium-sized rings rsc.org. This approach allows for the formation of bridged or fused ring systems under mild, metal-free, and chemical oxidant-free conditions rsc.org.

Ring expansion strategies also provide a powerful tool for accessing medium-sized and macrocyclic sulfonamides. These methods can often be performed without the need for protecting groups and can be initiated by processes such as nitro reduction or amine conjugate addition whiterose.ac.uk. A modular strategy involving cyclization/ring expansion cascade reactions has also been developed for the synthesis of a wide range of functionalized medium-sized rings and macrocycles acs.org.

The development of transition-metal-free catalytic systems for sulfonamide synthesis is a significant area of research aimed at reducing cost and environmental impact. One such approach involves the use of an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of N-hydroxy sulfonamides and amines through the oxidative cleavage of an S-N bond rsc.org. This method offers the advantages of using metal-free, cost-effective reagents and an eco-friendly solvent rsc.org. Another strategy describes a direct and practical synthesis of arylsulfonamides from electron-rich aromatic compounds using in situ generated N-sulfonylamine as the active electrophile under mild conditions researchgate.net. Furthermore, a transition-metal-free photocatalytic S–N coupling reaction has been developed using an organic photocatalyst to synthesize acylsulfonamides from sodium organosulfinates and hydroxamic acids acs.org.

Electrosynthesis has emerged as a green and powerful tool for organic synthesis, and its application to sulfonamide formation is a promising area of innovation. An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines, both of which are readily available and inexpensive, to form sulfonamides acs.org. This transformation is driven entirely by electricity, requires no sacrificial reagents or additional catalysts, and can be completed in a short timeframe acs.orgnoelresearchgroup.com. The mechanism involves the generation of an aminium radical intermediate which then reacts with a disulfide to form a sulfenamide, which is subsequently oxidized to the sulfonamide acs.org. This electrocatalytic protocol has been shown to be applicable to the synthesis of pharmacologically active molecules researchgate.net.

The synthesis of N-substituted sulfonamides, such as this compound, can also be achieved through the alkylation or arylation of a parent sulfonamide. A variety of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields organic-chemistry.org. For instance, alcohols can be used as green alkylating reagents in the presence of a manganese dioxide catalyst under solvent-free conditions organic-chemistry.org.

For N-arylation, several methods have been developed, including copper-catalyzed reactions of sulfonamides with arylboronic acids acs.orgresearchgate.net. An efficient, mild, and transition-metal-free N-arylation of amines and sulfonamides has also been achieved using o-silylaryl triflates in the presence of cesium fluoride (B91410) organic-chemistry.org. Additionally, visible light-mediated N–S bond cleavage has been utilized for the late-stage arylation of sulfonamides with boronic acids, representing a catalyst-free approach to sulfone synthesis nih.gov. Palladium-catalyzed meta-C–H arylation and alkylation of benzylsulfonamides have also been reported, offering a method for the functionalization of the aromatic ring nih.gov.

| Innovative Strategy | Key Features | Example Application |

| Cascade Reactions/Ring Expansion | Efficient construction of complex cyclic sulfonamides; often protecting-group-free. | Electrooxidative radical cascade cyclization of 1,6-enynes to form medium-sized rings rsc.org. |

| Transition-Metal-Free Catalysis | Reduced cost and environmental impact; mild reaction conditions. | Iodine-TBHP promoted sulfonylation of N-hydroxy sulfonamides and amines rsc.org. |

| Electrocatalytic Approaches | Green synthesis using electricity; no sacrificial reagents. | Oxidative coupling of thiols and amines to form sulfonamides acs.org. |

| Alkylation/Arylation Techniques | Synthesis of N-substituted sulfonamides from parent sulfonamides. | Copper-catalyzed N-arylation of sulfonamides with arylboronic acids acs.orgresearchgate.net. |

Iii. Elucidation of Reaction Mechanisms in N Methylcyclohexanesulfonamide Chemistry

Fundamental Organic Reaction Mechanisms Relevant to Sulfonamide Transformations

Nucleophilic substitution is a cornerstone of sulfonamide synthesis. The most traditional and widely practiced method involves the reaction of a sulfonyl chloride with an amine. wikipedia.org In the context of N-methylcyclohexanesulfonamide, this would involve reacting cyclohexanesulfonyl chloride with methylamine (B109427). This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. wikipedia.orgsci-hub.se A base, such as pyridine (B92270), is often added to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

Recent studies have expanded the scope of nucleophilic substitution for sulfonamides. For instance, tertiary sulfonamides, usually considered stable end-products, can be activated to undergo SN2 reactions. Treatment with trichloroisocyanuric acid (TCCA) and triflic acid (TfOH) can convert a tertiary sulfonamide into a highly electrophilic salt, which then readily reacts with nucleophiles like alcohols. acs.org While this transforms the sulfonamide rather than forming it, it demonstrates the viability of SN2 pathways at the sulfur center under specific activation conditions. acs.org

Conversely, the SN2 reactivity of related sulfonate esters can be intentionally suppressed to direct reactions elsewhere. The use of a 2,2,2-trifluoroethoxysulfonate ester showcases this principle, where the attenuated SN2 reactivity of the trifluoroethyl group allows for other transformations on the molecule without disturbing the sulfonate. nih.gov Kinetic isotope effect (KIE) studies have been employed to probe the mechanism of sulfonylation reactions. For certain reactions, a small secondary KIE suggests a direct SN2-like mechanism is operative, rather than a pathway involving a sulfene (B1252967) intermediate. eurjchem.com

Addition and elimination sequences provide alternative routes to sulfonamide synthesis. One such pathway involves the reaction of primary and secondary amines with vinyl sulfones. eurjchem.com This process proceeds via a Michael-type addition of the amine to the electron-deficient alkene, followed by the elimination of a leaving group to furnish the sulfonamide.

Another significant mechanism in this category involves the formation of a highly reactive "sulfene" intermediate (R2C=SO2). Alkanesulfonyl chlorides that possess an α-hydrogen can undergo an E2-type elimination reaction in the presence of a base (like a tertiary amine) to form a sulfene. mdpi.org This intermediate is then rapidly trapped by a nucleophile, such as an amine, in an addition step to yield the final sulfonamide product. nih.govmdpi.org Deuterium labeling studies have been instrumental in confirming the involvement of sulfene intermediates in certain sulfonamide-forming reactions. nih.govmdpi.org

| Reaction Type | Reactants | Intermediate | Product | Mechanistic Feature |

| Nucleophilic Substitution (SN2) | Cyclohexanesulfonyl chloride + Methylamine | Pentacoordinate Sulfur Center | This compound | Direct displacement of chloride by amine nucleophile. wikipedia.org |

| Addition-Elimination | Vinyl Sulfone + Amine | Carbanion | Sulfonamide | Michael-type addition followed by elimination. eurjchem.com |

| Elimination-Addition | Alkanesulfonyl chloride + Base | Sulfene (RCH=SO2) | Sulfonamide | Base-induced elimination to form a reactive sulfene, followed by nucleophilic trapping. nih.govmdpi.org |

Sulfonamide structures can undergo various molecular rearrangements, often catalyzed by bases or transition metals. These reactions can lead to significant alterations of the molecular skeleton.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within a side chain attacks the aromatic ring, displacing the sulfonamide group. This rearrangement is a known pathway for certain diaryl sulfonamides. researchgate.net

Aza-Claisen Rearrangement: In specific systems, allylic N-tosylcarbamates can undergo a base-induced aza-Claisen rearrangement to form substituted N-tosyl allylic amines. organic-chemistry.org

Skeletal Rearrangements: Novel transformations of sulfonamides continue to be discovered. For example, N-tosylpiperidines have been shown to undergo a nickel-catalyzed stereoselective ring contraction, representing a new type of sulfonamide skeletal rearrangement that yields cyclopropanes with pendant sulfonamides. acs.org

Detailed Mechanistic Investigations of Sulfonamide Bond Formation

A deeper understanding of the S-N bond formation process requires detailed kinetic, thermodynamic, and computational studies. These investigations provide insights into reaction barriers, intermediate stability, and the fundamental nature of the sulfonamide bond.

The nature of the sulfur-nitrogen bond in sulfonamides has been a subject of considerable study, particularly concerning the degree of π-bonding character. chemrxiv.org The thermodynamics and kinetics of nitrogen inversion and the rotational barrier around the S-N bond are key parameters in these investigations. Studies combining X-ray absorption spectroscopy and density functional theory (DFT) have suggested that S-N π-bonding involving sulfur 3p orbitals is minimal. Instead, steric repulsion is a dominant force affecting the rotational barriers. chemrxiv.org

Kinetic studies are crucial for distinguishing between different reaction pathways. As mentioned, kinetic isotope effects can differentiate between a direct SN2-like displacement and an elimination-addition (sulfene) mechanism. eurjchem.com At pH levels below 6.7 in certain sulfonylation reactions, the absence of a sulfene intermediate is supported by a small secondary KIE, pointing towards an SN2 pathway. eurjchem.com Electrochemical studies have also provided kinetic insights, showing, for example, that in the oxidative coupling of thiols and amines, the thiol is completely converted to a disulfide within the first 20 seconds of the reaction, which then proceeds to form the sulfonamide. acs.org

| Parameter | System Studied | Finding | Implication |

| Rotational Barrier (S-N Bond) | Sulfonamides, Sulfinamides | Steric repulsion is the dominant factor. | Minimal S-N π-bonding character from S3p orbitals. chemrxiv.org |

| Kinetic Isotope Effect (KIE) | Sulfonylation Reactions | Small secondary KIE observed at pH < 6.7. | Supports an SN2-like mechanism over a sulfene pathway under these conditions. eurjchem.com |

| Reaction Kinetics | Electrochemical Sulfonamide Synthesis | Rapid conversion of thiol to disulfide (<20s). | The disulfide, not the thiol, is the key intermediate that reacts with the amine radical. acs.org |

Transition-metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful methods for forming N-arylsulfonamides. princeton.edu These reactions present a unique challenge because the sulfonamide nitrogen is significantly less nucleophilic than that of alkylamines. princeton.eduthieme-connect.com

The generally accepted catalytic cycle for palladium-catalyzed C-N coupling involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

Ligand Exchange/Deprotonation: The sulfonamide coordinates to the palladium center, often facilitated by a base that deprotonates the N-H bond.

Reductive Elimination: The C-N bond is formed as the desired N-arylsulfonamide product is eliminated, regenerating the Pd(0) catalyst. rsc.org

Nickel-catalyzed systems have also emerged as highly effective for these transformations. organic-chemistry.orgprinceton.edu Mechanistic studies of a photosensitized nickel-catalyzed sulfonamidation suggest a distinct energy-transfer mechanism where C-N bond reductive elimination occurs from a triplet excited Ni(II) complex. princeton.edu Nickelaelectrocatalysis provides another modern approach, enabling the coupling of aryl halides with weakly nucleophilic sulfonamides under mild, ligand-free conditions. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields in these cross-coupling reactions. rsc.orgthieme-connect.de

Insights into N-H Functionalization Processes

The functionalization of the N-H bond in secondary sulfonamides, such as this compound, is a crucial transformation for the synthesis of more complex molecules. A common and well-studied example of this is the copper-catalyzed N-arylation, often referred to as the Goldberg or Ullmann-type coupling. Mechanistic studies on analogous N-alkyl sulfonamides provide a detailed picture of the likely reaction pathway.

The catalytic cycle is generally understood to proceed through a Cu(I)/Cu(III) mechanism. The reaction is typically initiated by the deprotonation of the N-alkyl sulfonamide by a base, forming a sulfonamidate anion. This anion then coordinates with a Cu(I) salt to generate a copper(I) amidate complex. This complex is a key intermediate in the catalytic cycle.

The subsequent step involves the oxidative addition of an aryl halide to the copper(I) amidate. This step is often considered the rate-determining step of the reaction. The oxidative addition leads to the formation of a transient Cu(III) intermediate. Finally, reductive elimination from this Cu(III) species forms the desired C-N bond of the N-aryl-N-alkylsulfonamide product and regenerates the active Cu(I) catalyst, thus closing the catalytic cycle.

Detailed mechanistic investigations, including kinetic studies on the N-arylation of amides, support a two-stage process where the formation of the copper(I) nucleophile and the subsequent activation of the aryl halide are distinct steps. nih.govacs.org The use of chelating diamine ligands has been shown to be important in controlling the concentration and reactivity of the active catalytic species. nih.govacs.org

A proposed catalytic cycle for the copper-catalyzed N-arylation of an N-alkyl sulfonamide is depicted below:

Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation of N-Alkyl Sulfonamides

| Step | Description | Intermediate Species |

| 1. Deprotonation | The N-alkyl sulfonamide is deprotonated by a base. | Sulfonamidate anion |

| 2. Formation of Copper(I) Amidate | The sulfonamidate coordinates with a Cu(I) salt. | Copper(I) amidate complex |

| 3. Oxidative Addition | An aryl halide adds to the copper(I) amidate. | Copper(III) complex |

| 4. Reductive Elimination | The C-N bond is formed, releasing the product. | N-Aryl-N-alkylsulfonamide |

| 5. Catalyst Regeneration | The Cu(I) catalyst is regenerated. | Cu(I) species |

Research on the ligand-free, copper-catalyzed N-arylation of methanesulfonamide (B31651) with various aryl bromides has provided valuable data on the scope and efficiency of this transformation. The yields of the N-arylated products are influenced by the nature of the substituents on the aryl bromide. nie.edu.sg

Table 1: Selected Yields for Ligand-Free Copper-Catalyzed N-Arylation of Methanesulfonamide with Substituted Aryl Bromides

| Aryl Bromide | Product | Isolated Yield (%) |

| Bromobenzene | N-phenylmethanesulfonamide | 78 |

| 1-Bromo-4-methylbenzene | N-(4-methylphenyl)methanesulfonamide | 75 |

| 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)methanesulfonamide | 72 |

| 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)methanesulfonamide | 68 |

| 1-Bromo-2-methylbenzene | N-(2-methylphenyl)methanesulfonamide | 55 |

Pathways for C-H Amination in Sulfonamide Synthesis

The direct amination of C-H bonds is a highly sought-after transformation in organic synthesis, offering a more atom-economical route to amines. Rhodium-catalyzed C-H amination has emerged as a powerful tool for this purpose, and studies on the amination of alkanes using sulfonamide-related nitrogen sources provide a framework for understanding the potential pathways for this compound.

The prevailing mechanism for rhodium-catalyzed C-H amination involves the in-situ formation of a rhodium-nitrenoid intermediate. This highly reactive species is generated from a nitrogen source, such as a sulfonyl azide (B81097) or a sulfamate (B1201201) ester, in the presence of a rhodium(II) catalyst, typically a dirhodium tetracarboxylate complex like Rh₂(OAc)₄ or Rh₂(esp)₂. nih.gov

Once formed, the rhodium-nitrenoid can react with a C-H bond of a substrate, such as an alkane, via a concerted, asynchronous transition state. illinois.edu This C-H insertion step leads directly to the formation of the C-N bond and the desired aminated product. Kinetic studies and computational models have been employed to probe the nature of this transition state and the factors influencing the reactivity and selectivity of the C-H amination.

DFT calculations and kinetic studies on rhodium-catalyzed direct C-H amination using organic azides suggest that the rate-limiting step is more likely the formation of the rhodium-nitrenoid intermediate rather than the C-H activation step itself. acs.org Mechanistic investigations have also revealed that the reaction can proceed through a stepwise pathway involving a Rh(V)-nitrenoid species that undergoes subsequent amido insertion. acs.org

The choice of the rhodium catalyst and its ligands can significantly influence the efficiency and selectivity of the C-H amination process. For instance, the strapped carboxylate dirhodium catalyst, Rh₂(esp)₂, has shown superior performance in many C-H amination reactions. nih.gov

Table 2: Overview of Proposed Intermediates and Key Steps in Rhodium-Catalyzed C-H Amination

| Step | Description | Key Species Involved |

| 1. Catalyst Activation | The nitrogen source reacts with the Rh(II) catalyst. | Rh(II) catalyst, Sulfonyl azide/Sulfamate ester |

| 2. Nitrenoid Formation | A rhodium-nitrenoid intermediate is generated. | Rhodium-nitrenoid |

| 3. C-H Insertion | The nitrenoid reacts with a C-H bond of the substrate. | Rhodium-nitrenoid, Alkane |

| 4. Product Formation | The aminated product is formed. | N-Alkylsulfonamide |

| 5. Catalyst Regeneration | The Rh(II) catalyst is regenerated. | Rh(II) catalyst |

Intermolecular C-H amination of benzylic hydrocarbons has been achieved using a Rh₂(esp)₂ catalyst, demonstrating the feasibility of this approach for the functionalization of activated C-H bonds. nih.gov

Iv. Computational and Theoretical Studies of N Methylcyclohexanesulfonamide

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energy.

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to study molecules like N-methylcyclohexanesulfonamide. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic properties based on the electron density, which is computationally less intensive for a given accuracy.

DFT calculations are widely used to reproduce and clarify the crystal structures and polymorphism of sulfonamides. nih.govresearchgate.net These calculations help in understanding the intermolecular interactions, such as hydrogen bonds and π-π interactions, that are responsible for the stability of different crystal forms. nih.govnih.gov For the broader class of sulfonamides, DFT has been successfully used to predict reactive sites by calculating conceptual DFT indices. nih.govresearchgate.net The application of these methods to this compound would involve optimizing its geometry to find the most stable three-dimensional structure. Key structural parameters like bond lengths, bond angles, and dihedral angles of the sulfonamide and cyclohexane (B81311) groups would be determined. Furthermore, electronic properties such as the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.govmdpi.com

Table 1: Representative Electronic Properties Calculable by DFT for Sulfonamides

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on the molecule's surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for intermolecular interactions. nih.govmdpi.com |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps in understanding the polarity of bonds and the nature of intermolecular interactions. |

The flexibility of the cyclohexane ring and the rotation around the S-N bond mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively form the molecule's potential energy landscape. nih.govchemrxiv.org

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemistry is excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. arxiv.orgyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. youtube.com

For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a solvent (like water) to study its behavior in a condensed phase. arxiv.org These simulations provide dynamic information on intermolecular interactions, such as the formation and breaking of hydrogen bonds between the sulfonamide's N-H or S=O groups and surrounding solvent molecules. ijcce.ac.ir MD is a powerful tool for understanding solvation, diffusion, and how the molecule interacts with other solutes or biological macromolecules. mdpi.com The trajectories from MD simulations can also be used to sample conformations and refine the free energy landscapes of the molecule in a solution environment. nih.gov

Predictive Computational Chemistry in Sulfonamide Reactivity

Computational chemistry serves as a predictive tool to understand and unravel the reactivity of sulfonamides. nih.govresearchgate.net By calculating properties like free energy barriers and reaction pathways, these methods can provide deep insights into reaction mechanisms at a molecular level. nih.gov

For the sulfonamide class of compounds, computational strategies have been developed to predict reactive sites. nih.govresearchgate.net For instance, studies on the chlorination of sulfonamides used DFT to identify that the reactive sites are located on the 4-aminobenzenesulfonamide structure, leading to similar reaction pathways for all sulfonamides in that class. nih.govresearchgate.net Three critical pathways were identified: S-N bond cleavage, Cl-substitution onto the aniline-N, and a subsequent rearrangement. nih.govresearchgate.net The calculation of free energy barriers showed that Cl-substitution was the key step due to its lower energy requirement. nih.govresearchgate.net Similar predictive approaches could be applied to this compound to investigate its degradation pathways, metabolic fate, or reactivity with various chemical agents. These predictive models are valuable for high-throughput screening in fields like toxicology and drug design. nih.gov

Theoretical Crystallography and Polymorphism Studies for Sulfonamide Compounds

Theoretical crystallography uses computational methods to predict and analyze the crystal structures of solid materials. For pharmaceutical compounds like sulfonamides, a key area of study is polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. nih.govresearchgate.net Different polymorphs can have distinct physicochemical properties, which is of great interest to the pharmaceutical industry. researchgate.net

First Principles calculations, particularly using DFT, have been successfully applied to study crystal polymorphism in sulfonamides. nih.gov These theoretical approaches can reproduce experimentally determined crystal structures and clarify discrepancies in the number of reported polymorphs for certain sulfonamides. nih.govresearchgate.net The calculations focus on both the intramolecular conformation of the sulfonamide molecule and the intermolecular interactions, primarily hydrogen bonds and π-π interactions, which govern the stability of the crystal polymorphs. nih.govnih.gov By calculating the lattice energies of different potential packing arrangements for this compound, theoretical crystallography could predict its most likely polymorphs and their relative stabilities.

Table 2: Factors in Sulfonamide Polymorphism Investigated by Theoretical Methods

| Factor | Computational Approach | Significance |

|---|---|---|

| Conformational Flexibility | Quantum mechanical calculations to find different molecular shapes (conformers). nih.gov | Different conformers can pack into distinct crystal lattices, leading to polymorphism. |

| Intermolecular Interactions | DFT and molecular mechanics calculations to model H-bonds, van der Waals forces, and π-π stacking. nih.govnih.gov | The strength and geometry of these interactions are the primary driving forces for crystal packing and determine the stability of polymorphs. researchgate.net |

| Lattice Energy | Calculation of the energy of the crystal lattice for different packing arrangements. researchgate.net | The polymorph with the lowest lattice energy is typically the most stable under given conditions. |

| Spectroscopic Properties | DFT calculations to predict vibrational spectra (Infrared, Raman) for different polymorphs. nih.gov | Calculated spectra can be compared with experimental data to identify and characterize different solid-state forms. |

Development and Validation of Kinetic Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction rates. For sulfonamides, understanding reaction kinetics is crucial for predicting their stability, degradation, and metabolic pathways.

Studies on the hydrolysis of related N-amidomethylsulfonamides have used kinetic data in conjunction with mechanistic principles to propose reaction pathways. rsc.orgrsc.org For example, acid-catalyzed hydrolysis often proceeds via a mechanism involving protonation followed by the formation of a sulfonyliminium ion. rsc.orgrsc.org In contrast, base-catalyzed hydrolysis mechanisms can vary depending on the molecule's specific structure, proceeding through nucleophilic attack or elimination mechanisms. rsc.orgrsc.org

For this compound, computational methods could be used to develop and validate such kinetic models. This involves:

Mapping the Reaction Coordinate: Calculating the energy profile along the proposed reaction pathway.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. This value is used in equations like the Arrhenius or Eyring-Polanyi equation to predict the reaction rate constant. nih.gov

These theoretical kinetics can then be compared with experimental data to validate the proposed mechanism. Such studies have been performed on related cyclic sulfonamides (β-sultams), revealing that their hydrolysis mechanisms can involve stepwise processes with the formation of a trigonal bipyramidal intermediate. researchgate.net

Vi. Applications of N Methylcyclohexanesulfonamide in Diverse Organic Synthesis Contexts

N-methylcyclohexanesulfonamide as a Versatile Synthetic Building Block

As a secondary sulfonamide, this compound possesses a proton on the nitrogen atom that can be removed, creating a nucleophilic anion. This anion could theoretically be used to introduce the N-methylcyclohexanesulfonamidyl group into larger molecules.

Incorporation into Complex Macrocyclic Structures

Macrocycles are large ring structures that are of significant interest in drug discovery. nih.govrug.nl The synthesis of these complex molecules often relies on cyclization reactions where two ends of a linear precursor are joined. mdpi.com In principle, a bifunctional derivative of this compound could serve as a component in the linear precursor for macrolactamization (the formation of a large ring containing an amide bond). mdpi.com However, there are no specific examples in the literature of this compound being used for this purpose. General strategies for macrocyclization often involve amide bond formation, transition-metal catalyzed cross-coupling reactions, or ring-closing metathesis. mdpi.com

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.govresearchgate.net Sulfonamides are known to be versatile precursors in the synthesis of such scaffolds. openmedicinalchemistryjournal.com For example, the nitrogen atom of a sulfonamide can act as a nucleophile in cyclization reactions to form various heterocyclic rings. While this is a general strategy in organic chemistry, no studies specifically report the use of this compound as a precursor for nitrogen-containing heterocycles. openmedicinalchemistryjournal.com

Role in Stereoselective and Asymmetric Synthesis

Stereoselective and asymmetric syntheses are crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. nih.gov Chiral auxiliaries, catalysts, or reagents are employed to control the three-dimensional arrangement of atoms in a molecule. The cyclohexyl group of this compound is a non-planar, chiral-at-large moiety, but the compound itself is not chiral unless a chiral center is introduced. There is no information available suggesting that this compound is used as a chiral ligand or auxiliary to control stereochemistry in chemical reactions. nih.gov

Utilization in Specific Organic Transformations

The utility of a compound is often defined by its participation in specific, named reactions or its use in the synthesis of key functional groups.

Development of N-sulfonyl Ynamide Syntheses

N-sulfonyl ynamides are a class of compounds characterized by a carbon-carbon triple bond directly attached to a sulfonamide-bearing nitrogen atom. They are valuable intermediates in organic synthesis. The synthesis of N-sulfonyl ynamides often involves the reaction of a terminal alkyne with a source of electrophilic nitrogen. While various sulfonamides can be used as precursors, there are no specific reports of this compound being utilized in the development of N-sulfonyl ynamide syntheses. nih.govresearchgate.net

N-Ethynylation Reactions for Alkynes

N-ethynylation reactions involve the introduction of an ethynyl (B1212043) group (-C≡CH) onto a nitrogen atom. This transformation is not a standard application for sulfonamides like this compound. More commonly, sulfonamides themselves are used as the nitrogen-containing component in reactions with alkynes, as seen in the synthesis of N-sulfonyl ynamides. nih.gov There is no evidence in the literature of this compound being used in N-ethynylation reactions.

Q & A

Basic: What are the recommended synthetic pathways for N-methylcyclohexanesulfonamide, and how can reaction conditions be optimized?

This compound is typically synthesized via sulfonylation of N-methylcyclohexylamine with a sulfonyl chloride derivative. A common approach involves:

- Step 1 : Reacting cyclohexylamine with methylating agents (e.g., methyl iodide) to form N-methylcyclohexylamine.

- Step 2 : Sulfonylation using methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere, with a base (e.g., triethylamine) to neutralize HCl byproducts .

Optimization considerations :- Temperature control (0–5°C) to minimize side reactions.

- Solvent selection to enhance solubility and reaction efficiency.

- Purity of starting materials (≥95%) to ensure high yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption bands at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1320 cm⁻¹ (S=O asymmetric stretch) .

- Mass Spectrometry : Molecular ion peak at m/z ~191 (C₇H₁₅NO₂S) with fragmentation patterns confirming the cyclohexyl and sulfonamide groups .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Contradictions often arise from variations in experimental design or compound purity. To address this:

- Systematic Review Framework : Apply PRISMA guidelines to screen literature, assess bias, and synthesize data (e.g., exclude studies with <95% purity or non-standardized assays) .

- Dose-Response Meta-Analysis : Evaluate activity trends across concentrations to identify consistent therapeutic windows .

- Structural Validation : Cross-reference reported activities with independently validated NMR/X-ray crystallography data to rule out structural misassignment .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict absorption and distribution. Tools like GROMACS are recommended .

- QSAR Modeling : Use descriptors like logP (predicted ~1.8) and polar surface area (~45 Ų) to estimate bioavailability and blood-brain barrier permeability .

- Docking Studies : Target sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina to hypothesize mechanisms of action .

Advanced: How should researchers design experiments to investigate the metabolic stability of this compound in vitro?

- Hepatic Microsome Assay :

- Incubate the compound with liver microsomes (human/rat) at 37°C.

- Monitor depletion over time via LC-MS/MS to calculate half-life (t₁/₂).

- Include control inhibitors (e.g., 1-aminobenzotriazole for cytochrome P450) to identify metabolic pathways .

- Phase II Metabolism Screening : Test glucuronidation/sulfation using UDP-glucuronic acid or PAPS cofactors .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste (neutralize with NaOH before disposal) .

- First Aid : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What strategies can be employed to improve the aqueous solubility of this compound for in vivo studies?

- Salt Formation : React with HCl or sodium hydroxide to generate ionic derivatives.

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without chemical modification.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that cleave in physiological conditions .

Advanced: How can researchers validate the purity of this compound batches, and what thresholds are acceptable for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.